3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione
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Overview
Description
3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a piperazine ring, a methylphenyl group, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the purine core.
Attachment of the Methylphenyl Group: The methylphenyl group is attached through Friedel-Crafts alkylation, where the purine-piperazine intermediate reacts with a methylphenyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the purine core and the piperazine ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives and Lewis acids for electrophilic substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-8-piperazin-1-ylpurine-2,6-dione: Similar structure but lacks the methyl groups.
3-Methyl-7-phenyl-8-piperazin-1-ylpurine-2,6-dione: Similar structure but lacks the benzyl group.
Uniqueness
3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione is unique due to the presence of both the methylphenyl group and the piperazine ring, which confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-12-4-3-5-13(10-12)11-24-14-15(22(2)18(26)21-16(14)25)20-17(24)23-8-6-19-7-9-23/h3-5,10,19H,6-9,11H2,1-2H3,(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBQWTNHQFIYCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCNCC4)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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